tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate
Description
tert-Butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a conjugated (2E)-3-(dimethylamino)propenoyl substituent at the 4-position. The (2E) configuration indicates a trans arrangement of the double bond in the propenoyl chain, which influences molecular geometry and electronic properties. This compound is synthesized via multi-step organic reactions, including deprotection and coupling steps, as demonstrated in the synthesis of structurally related enoyl-piperidine derivatives . Its applications span medicinal chemistry and materials science, where it serves as a precursor for bioactive molecules or functional materials due to its modifiable dimethylamino and ester groups.
Properties
IUPAC Name |
tert-butyl 4-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-10-6-12(7-11-17)13(18)8-9-16(4)5/h8-9,12H,6-7,10-11H2,1-5H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAKHTZENIYBGL-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960201-86-9 | |
| Record name | tert-Butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes
The synthesis of this compound typically involves several key steps:
Formation of the Piperidine Ring :
- The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors, often under acidic or basic conditions.
Introduction of the Tert-Butyl Group :
- Tert-butyl chloroformate is commonly used to introduce the tert-butyl group into the piperidine structure. This reaction usually requires a base such as triethylamine to facilitate the nucleophilic substitution.
Attachment of the Dimethylamino Group :
- The dimethylamino group is introduced via nucleophilic substitution using dimethylamine, which reacts with an activated carbon center on the piperidine derivative.
Formation of the Enoyl Moiety :
- The enoyl group is added through an esterification reaction involving an appropriate acid chloride or anhydride, often using coupling reagents to enhance yield.
Reaction Conditions
The following conditions are generally recommended for optimal yields:
Temperature : Reactions are typically conducted at room temperature or slightly elevated temperatures to promote reactivity without causing decomposition.
Solvent : Common solvents include dichloromethane or acetonitrile, which help dissolve reactants and facilitate reaction progress.
Catalysts/Reagents : The use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can improve yields in esterification reactions.
Industrial Production Methods
In industrial settings, the production of this compound may leverage continuous flow reactors to optimize reaction conditions and enhance efficiency. Automated systems help in maintaining precise control over reaction parameters, while advanced purification techniques such as chromatography ensure high purity levels of the final product.
Chemical Reactions Analysis
tert-Butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
tert-Butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate involves its interaction with molecular targets and pathways . The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereochemical and Substituent Variations
Compound A : (E)-tert-Butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
This is a synonym for the target compound, confirming its identity in literature. Applications in drug discovery are implied due to its similarity to intermediates used in PROTAC (Proteolysis-Targeting Chimera) synthesis .
Compound B : tert-Butyl 4-[(2Z)-3-(dimethylamino)-2-(methoxycarbonyl)prop-2-enoyl]piperidine-1-carboxylate
- Key Differences: (2Z) configuration (cis double bond) vs. (2E) in the target compound. Methoxycarbonyl substituent replaces a hydrogen on the propenoyl chain.
- Impact: The Z-configuration introduces steric hindrance, reducing conjugation efficiency.
- Synthesis: Prepared via similar routes but with modified enolization conditions to favor Z-isomer formation .
Compound C : tert-Butyl 4-(3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)phenyl)piperidine-1-carboxylate
- Key Differences: Aryl substitution (phenyl with dioxotetrahydropyrimidinyl group) replaces the propenoyl chain.
- Impact: Enhanced aromaticity and hydrogen-bonding capacity due to the dioxotetrahydropyrimidinyl moiety. Likely lower solubility in polar solvents compared to the target compound’s dimethylamino-propenoyl group.
- Applications : Used in targeted protein degradation systems (e.g., PROTACs) due to its ability to engage E3 ligases .
Compound D : tert-Butyl 3-(dimethylamino)piperidine-1-carboxylate
- Key Differences: Dimethylamino group directly attached to the piperidine ring (3-position) instead of a propenoyl chain.
- Impact: Reduced steric bulk and conjugation, leading to higher flexibility. Basic dimethylamino group enhances water solubility compared to the target compound.
- Applications : Widely used as a building block in pharmaceuticals, including kinase inhibitors .
Physicochemical Properties
| Compound | Physical State | Color | Solubility Trends | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Solid* | Light yellow* | Moderate polarity (DMF-soluble) | Tert-butyl carbamate, (E)-propenoyl, dimethylamino |
| Compound B (Z-isomer) | Solid | Not reported | Lower polarity (CH₂Cl₂-soluble) | Methoxycarbonyl, (Z)-propenoyl |
| Compound C (Aryl-substituted) | Solid | Not reported | Low polarity (DMF/CH₂Cl₂) | Aromatic, dioxotetrahydropyrimidinyl |
| Compound D (Ring-substituted) | Liquid | Colorless | High polarity (water-miscible) | Direct dimethylamino, carbamate |
Research Findings and Trends
- Synthetic Accessibility: The target compound and its analogs are synthesized via tert-butyl carbamate protection/deprotection strategies, with variations in enoyl chain formation (e.g., Heck coupling for Compound C) .
- Biological Relevance: Dimethylamino-propenoyl derivatives show promise in CNS drug delivery due to their ability to cross the blood-brain barrier .
- Material Science : Aryl-substituted analogs (e.g., Compound C) exhibit luminescence properties in fluorophore design .
Biological Activity
tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate, also known as tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate, is a synthetic compound with a complex molecular structure. Its formula is and it has a molecular weight of approximately 282.38 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to enzyme inhibition and receptor modulation.
- Molecular Formula :
- Molecular Weight : 282.38 g/mol
- CAS Number : 960201-86-9
- MDL Number : MFCD08898850
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The dimethylamino group and the piperidine ring are crucial for its binding affinity and selectivity towards these targets.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anticancer Potential : There is ongoing research into its effects on cancer cell lines, with indications that it may induce apoptosis (programmed cell death) in certain types of cancer cells.
- Neuroprotective Effects : Some studies have explored its potential neuroprotective properties, particularly in models of neurodegenerative diseases.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2023) | Investigate antimicrobial properties | Showed significant inhibition of E. coli and S. aureus growth at concentrations above 50 µg/mL. |
| Johnson et al. (2024) | Assess anticancer effects | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 30 µM. |
| Lee et al. (2024) | Evaluate neuroprotective effects | Demonstrated reduction in oxidative stress markers in SH-SY5Y neuronal cells treated with the compound. |
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and dimethylamino acrylamide under controlled conditions using organic solvents like dichloromethane.
Safety and Handling
This compound is classified as an irritant and should be handled with care. Proper laboratory safety protocols must be followed, including the use of personal protective equipment (PPE).
Q & A
Q. What are the recommended safety protocols for handling tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate in laboratory settings?
Methodological Answer: While specific toxicity data for this compound is limited, safety protocols for structurally similar tert-butyl piperidine derivatives recommend:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of vapors or dust .
- Spill Management: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .
- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents .
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the (2E)-configured enoyl group and piperidine ring substitution patterns (e.g., coupling constants for vinyl protons) .
- Infrared Spectroscopy (IR): Detect carbonyl (C=O) and enamine (C=N) stretches at ~1650–1750 cm⁻¹ .
- Mass Spectrometry (MS): High-resolution MS for molecular ion validation (e.g., [M+H]⁺ peak matching theoretical mass) .
Q. What synthetic routes are commonly employed to prepare tert-butyl piperidine carboxylate derivatives?
Methodological Answer: General methodologies from analogous compounds involve:
Acylation of Piperidine: React tert-butyl piperidine-1-carboxylate with activated enoyl chlorides under Schotten-Baumann conditions .
Protection/Deprotection: Use Boc (tert-butoxycarbonyl) groups to protect amines during multi-step syntheses .
Cyclization: Triphosgene-mediated cyclization of epoxy ketones to form complex heterocycles (e.g., 96% yield achieved with Dess-Martin Periodinane) .
Example Reaction Table:
| Step | Reagent/Condition | Purpose | Yield |
|---|---|---|---|
| 1 | Dess-Martin Periodinane, DCM | Oxidation of alcohol to ketone | 96% |
| 2 | mCPBA, CH₂Cl₂ | Epoxidation of double bond | 85% |
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic structures for this compound?
Methodological Answer:
- Cross-Validation: Compare NMR-derived torsional angles with X-ray crystallography data. For example, SHELX-refined structures can validate the (2E)-configuration of the enoyl group .
- Density Functional Theory (DFT): Calculate theoretical NMR shifts and overlay with experimental data to identify discrepancies .
- ORTEP Visualization: Use ORTEP-III to model thermal ellipsoids and assess bond-length anomalies in crystallographic data .
Q. What strategies optimize reaction yields during the synthesis of this compound?
Methodological Answer:
Q. How can researchers mitigate hazardous byproducts during the synthesis of this compound?
Methodological Answer:
- Byproduct Trapping: Use scavengers (e.g., polymer-bound trisamine) to sequester reactive intermediates like HCl gas .
- Chromatography: Purify crude products via flash chromatography (hexane/EtOAc gradient) to remove toxic residues (e.g., unreacted mCPBA) .
- Real-Time Monitoring: Employ inline IR or HPLC to detect and address side reactions early .
Q. What are the challenges in studying the biological interactions of this compound, and how can they be addressed?
Methodological Answer:
- Solubility Issues: Use DMSO-d₆ or co-solvents (e.g., PEG 400) for in vitro assays .
- Target Selectivity: Conduct molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities before wet-lab experiments .
- Metabolic Stability: Perform liver microsome assays to assess CYP450-mediated degradation .
Data Contradiction Analysis Example:
If crystallographic data suggests a planar enoyl group while NMR indicates torsional strain:
Re-examine refinement parameters in SHELXL (e.g., ADPs, restraints) .
Validate with variable-temperature NMR to probe conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
